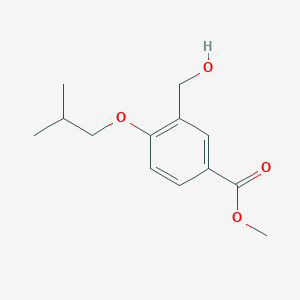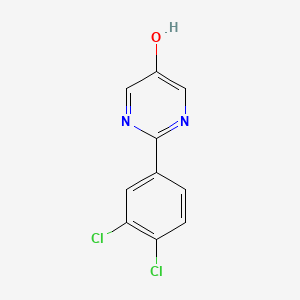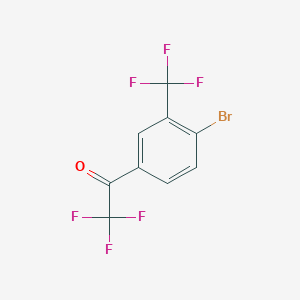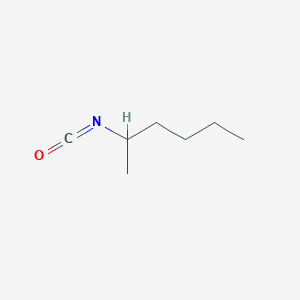
4-Amino-2-(dimethoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is a phenolic compound characterized by the presence of an amino group and a dimethoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethoxymethyl)phenol typically involves the nitration of phenol followed by reduction. One common method includes the nitration of phenol to form 4-nitrophenol, which is then reduced to 4-aminophenol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated phenolic compounds
Scientific Research Applications
4-Amino-2-(dimethoxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(dimethoxymethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the dimethoxymethyl group.
4-Methoxyphenol: Contains a methoxy group instead of the amino group.
2-Amino-4-methoxyphenol: Similar structure with different positioning of functional groups .
Uniqueness
4-Amino-2-(dimethoxymethyl)phenol is unique due to the presence of both an amino group and a dimethoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-amino-2-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H13NO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,10H2,1-2H3 |
InChI Key |
NJXDVPSMFNYNSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


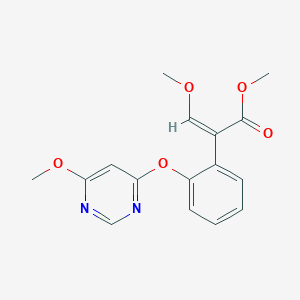
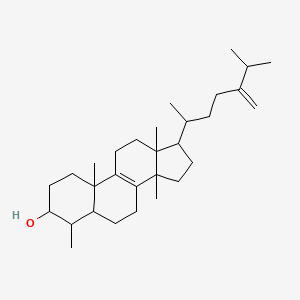
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

